molecular formula C30H34O5 B1261290 Maackiaflavanone B

Maackiaflavanone B

Cat. No. B1261290
M. Wt: 474.6 g/mol
InChI Key: WWMWKWWJSMMNPL-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maackiaflavanone B is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5 and 7, prenyl groups at positions 8 and 3' and a 6,6-dimethyl-3,6-dihydro-2H-pyran ring fused across positions 4' and 5'. Isolated from the stem barks of Maackia amurensis, it exhibits cytotoxicity against human cancer cell lines. It has a role as a metabolite and an antineoplastic agent.

Scientific Research Applications

Cytotoxic Properties

Maackiaflavanone B, a prenylated flavonoid isolated from the stem bark of Maackia amurensis, exhibits significant cytotoxic properties. It has been found to show strong cytotoxic activity against various human cancer cell lines, including A375S2, HeLa, MCF-7, and HepG2. The compound's potential in cancer therapy has been highlighted due to its ability to inhibit the growth of these cells effectively (Xiong Li et al., 2009).

Anti-Inflammatory and Antioxidant Activities

A study conducted in 2021 identified a new flavonoid from the stem bark of Maackia amurensis, along with Maackiaflavanone B, and assessed their anti-inflammatory and antioxidant activities. The compounds were evaluated in vitro, and it was observed that Maackiaflavanone B and its analogs exhibited varying degrees of effectiveness in these areas. This suggests its potential use in the treatment of inflammatory conditions and as an antioxidant agent (Xian-Hua Chen et al., 2021).

Biosynthesis and Chemical Structure

The biosynthesis of Maackiaflavanone B has been a subject of interest, especially in understanding its formation and structure. Studies have focused on the chemical constituents of plants like Maackia amurensis and Euchresta formosana, where Maackiaflavanone B has been isolated and characterized. These studies contribute to a deeper understanding of its chemical structure and potential biosynthetic pathways, which is crucial for its application in medicinal chemistry and drug development (M. Mizuno et al., 1989).

properties

Product Name

Maackiaflavanone B

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(2S)-2-[2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H34O5/c1-17(2)7-9-19-13-21(14-20-11-12-30(5,6)35-28(19)20)26-16-25(33)27-24(32)15-23(31)22(29(27)34-26)10-8-18(3)4/h7-8,11-15,26,31-32H,9-10,16H2,1-6H3/t26-/m0/s1

InChI Key

WWMWKWWJSMMNPL-SANMLTNESA-N

Isomeric SMILES

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)[C@@H]3CC(=O)C4=C(C=C(C(=C4O3)CC=C(C)C)O)O)C

Canonical SMILES

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(C=C(C(=C4O3)CC=C(C)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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